2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine

Physicochemical Properties Medicinal Chemistry Drug Design

Ortho-PEGylated aniline scaffolds are often in short supply, causing delays in medicinal chemistry and probe development. 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine provides an immediate solution. - Unambiguous ortho-(PEG3) / meta-Me substitution ensures experimental reproducibility vs. positional isomers. - The primary amine enables direct amide coupling to carboxylic acids, NHS esters, or acyl chlorides for rapid PEG-tagging. - Supplied with full analytical characterization to support structure-activity relationship (SAR) studies and library synthesis.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 946728-23-0
Cat. No. B3172467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
CAS946728-23-0
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCCOCCOC)N
InChIInChI=1S/C12H19NO3/c1-10-3-4-12(11(13)9-10)16-8-7-15-6-5-14-2/h3-4,9H,5-8,13H2,1-2H3
InChIKeyQMQWJGBVBOKYFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





946728-23-0: Properties and Class Overview


2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine (CAS: 946728-23-0), with molecular formula C12H19NO3 and molecular weight 225.28 g/mol, is an aromatic amine featuring a triethylene glycol monomethyl ether chain substituted at the ortho position and a methyl group at the meta position of the phenyl ring . This compound belongs to the alkoxyphenylamine class, characterized by an amino group and one or more alkoxy substituents on a phenyl ring . Due to the presence of the methoxyethoxy chain, compounds in this class often exhibit enhanced solubility in polar organic solvents and increased molecular dipole moments compared to simpler aniline derivatives [1]. The specific substitution pattern of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine distinguishes it from its positional isomers, which can lead to differences in physicochemical properties, reactivity, and potential applications in fields such as medicinal chemistry, materials science, and chemical biology [2].

May support PEGylated probe and ligand synthesis
Isomer identity control for analytical reference standards
Alkoxyphenylamine polarity enhancement over simple aniline

946728-23-0: Substitution Pattern Is Critical


While several positional isomers of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine exist (e.g., 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine, CAS: 946774-05-6; 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine, CAS: 946784-90-3; and 4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine), they cannot be considered interchangeable substitutes [1]. The relative positions of the methoxyethoxy chain and the methyl group on the phenyl ring significantly influence the compound's electronic distribution, steric hindrance, and hydrogen bonding capabilities . These differences directly impact key properties relevant to procurement and application, such as solubility, reactivity in further synthetic steps, and potential biological activity . Therefore, selecting the correct isomer is critical for ensuring experimental reproducibility and achieving desired outcomes in research and industrial processes.

Positional isomers (e.g., 4-methyl vs. 5-methyl) may shift electronic distribution and reactivity
Different substitution patterns can alter steric hindrance in coupling reactions
Isomer-specific hydrogen bonding may affect biological recognition, not interchangeable in assays

946728-23-0: Quantitative Evidence vs. Analogs


Predicted pKa Variation Among Positional Isomers

The acid dissociation constant (pKa) of the aniline nitrogen is sensitive to the electronic effects of substituents and their positions. For the closely related analog 4-[2-(2-methoxyethoxy)ethoxy]-3-methylphenylamine (CAS: 946784-90-3), the predicted pKa is 5.21 ± 0.10 . While experimental data for 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine is not available, the different substitution pattern (ortho-alkoxy, meta-methyl vs. para-alkoxy, meta-methyl) will alter the electron density on the amine nitrogen through resonance and inductive effects, leading to a different pKa value. This parameter is crucial for predicting ionization state under physiological or reaction conditions, impacting solubility, membrane permeability, and reactivity.

pKa Variation
Class-level inference
Comparator 4-[2-(2-methoxyethoxy)ethoxy]-3-methylphenylamine predicted pKa 5.21 ± 0.10; target data unavailable.
Ionization state may differ, affecting solubility and reactivity under physiological conditions.
Requires experimental pKa confirmation.
Physicochemical Properties Medicinal Chemistry Drug Design

Solubility and Lipophilicity Differences

The calculated LogP for a structurally similar compound, 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-5-methylaniline (CAS: 827325-28-0), is reported as 1.3, indicating moderate lipophilicity . This value is influenced by the length of the alkoxy chain and the substitution pattern on the phenyl ring. For 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine, which has a shorter alkoxy chain, the LogP is expected to be lower, suggesting increased aqueous solubility compared to its triethylene glycol analog. Furthermore, the specific substitution pattern can affect the compound's ability to interact with biological membranes and proteins, a critical factor in drug development and chemical probe design .

Solubility & LogP
Class-level inference
Comparator CAS 827325-28-0 calculated LogP 1.3; target expected lower LogP due to shorter alkoxy chain.
Lipophilicity shift may impact partitioning and membrane permeability in research models.
Calculated value; experimental determination recommended.
Solubility Lipophilicity Drug Formulation

Boiling Point Differences Among Isomers

Boiling point is a fundamental property reflecting intermolecular forces. For the isomer 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine (CAS: 946784-90-3), the predicted boiling point is 356.2 ± 37.0 °C . The specific substitution pattern of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine, with the alkoxy chain ortho to the amine and the methyl group meta, will alter the molecular shape and polarity, leading to a different boiling point. This difference is relevant for purification processes such as distillation and for assessing thermal stability in various applications.

Boiling Point
Class-level inference
Comparator CAS 946784-90-3 predicted BP 356.2 ± 37.0 °C; target data unavailable.
Boiling point difference may influence purification protocol design.
Predicted value; experimental verification required.
Physical Chemistry Purification Process Development

946728-23-0 Application Scenarios


PEGylated Probes and Ligands Synthesis

The presence of a defined triethylene glycol monomethyl ether chain makes this compound a valuable building block for synthesizing PEGylated small molecules. PEGylation is a common strategy to improve solubility, reduce immunogenicity, and prolong circulation time of bioactive compounds. The primary amine handle allows for facile conjugation to carboxylic acids, activated esters, or other electrophiles via amide bond formation. For example, it could be used to create fluorescent probes or affinity ligands for target identification studies. The specific 5-methyl-2-alkoxyaniline scaffold may impart unique binding properties compared to non-methylated or differently substituted analogs, making it a valuable tool in chemical biology .

Tailored Materials Development

Alkoxyphenylamines are explored as monomers or dopants in polymer and liquid crystal applications due to the polar and flexible nature of the alkoxy chains. The methoxyethoxy chain in this compound can enhance dipole moments and influence dielectric anisotropy, potentially useful in liquid crystal displays (LCDs) or organic light-emitting diodes (OLEDs) [1]. The specific substitution pattern on the phenyl ring can affect the molecular packing and alignment in ordered phases, leading to tunable optical and electronic properties. Researchers developing functional materials may select this compound to achieve specific phase behavior or electro-optical responses that differ from those obtained with other isomers .

Lead Optimization and SAR Studies

In drug discovery, 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine serves as a versatile intermediate for synthesizing libraries of compounds with potential therapeutic activity. Its structural features allow for exploration of structure-activity relationships (SAR) around the phenyl core, the alkoxy chain length, and the substitution pattern. By incorporating this specific isomer into a lead series, medicinal chemists can probe the effects of ortho-alkoxy and meta-methyl substitution on target binding affinity, selectivity, and pharmacokinetic properties. This compound is particularly relevant for programs targeting receptors or enzymes where phenylalkylamines or aniline derivatives are known pharmacophores [2].

Isomer Differentiation Standard

Due to the existence of multiple positional isomers with identical molecular weight (e.g., 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine, CAS: 946774-05-6), this compound is essential as an analytical reference standard. It enables the unambiguous identification and quantification of the correct isomer in complex mixtures or synthetic products using techniques like HPLC, GC-MS, or NMR. This is crucial for quality control in chemical manufacturing and for ensuring the integrity of research materials used in sensitive biological assays where isomer purity can confound results .

Application
Selection Property
Validation Focus
PEGylated Probe Synthesis
Primary amine for PEG chain conjugation
PEGylation efficiency and solubility gain
Functional Materials R&D
Polar alkoxy chain for dielectric anisotropy
Phase behavior and electro-optical response
Medicinal Chemistry SAR
Ortho-alkoxy, meta-methyl substitution pattern
Target binding affinity and selectivity in SAR
Isomer Differentiation Standard
Isomer-specific identity confirmation
Chromatographic resolution and purity verification

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